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Compound of Interest

1-Ethyl-1-methylpyrrolidinium

Compound Name: _
bromide

Cat. No.: B1360189

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-

Ethyl-1-methylpyrrolidinium bromide ([JEMPYR]Br), a versatile ionic liquid. Due to its unique

properties, including low volatility and high thermal stability, [EMPYR]Br is a compound of

interest in various applications, from electrochemical systems to green chemistry.[1]

Understanding its solubility in different organic solvents is critical for its effective application in

synthesis, extraction processes, and formulation development.

Core Properties of 1-Ethyl-1-methylpyrrolidinium

Bromide
Property Value
CAS Number 69227-51-6
Molecular Formula C7H16BrN

Molecular Weight 194.12 g/mol [1]
Appearance White to orange crystalline powder[1]
Melting Point 307 °C (decomposes)[1]
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Solubility Data

While extensive quantitative solubility data for 1-Ethyl-1-methylpyrrolidinium bromide in a
wide range of organic solvents is not readily available in peer-reviewed literature, qualitative
assessments and studies on analogous compounds provide valuable insights. Pyrrolidinium-
based bromide salts generally exhibit greater solubility in polar protic and aprotic solvents
compared to non-polar solvents.[2] All available data indicates that [EMPYR]Br is highly soluble
in water.[3]

The following table summarizes the expected solubility based on data for structurally similar
pyrrolidinium salts. A compound is often qualitatively described as "soluble" if its solubility
exceeds a certain threshold, for instance, 0.1 mg/mL.[4]
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Solvent

Solvent Type

Expected Solubility

Notes

Water (H20)

Polar Protic

High

Consistently reported

as soluble.[3]

Methanol (MeOH)

Polar Protic

Soluble

Pyrrolidinium-based
salts show good
solubility.[2]

Ethanol (EtOH)

Polar Protic

Soluble

Pyrrolidinium-based
salts show good
solubility.[2]

2-Propanol (iPrOH)

Polar Protic

Soluble

Pyrrolidinium-based
salts show good
solubility.[2]

Acetonitrile (CH3CN)

Polar Aprotic

Soluble

Pyrrolidinium-based
salts show good
solubility.[2]

Acetone ((CH3)2CO)

Polar Aprotic

Insoluble

Found to be
unsuitable for
dissolving analogous
salts.[2]

Ethyl Acetate (EtOAC)

Polar Aprotic

Insoluble

Found to be
unsuitable for
dissolving analogous
salts.[2]

Dichloromethane
(CH2Cl2)

Halogenated

Insoluble

Found to be
unsuitable for
dissolving analogous
salts.[2]

Hexane

Non-Polar

Insoluble

Expected based on
the polar nature of the

ionic salt.
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Experimental Protocols

Accurate determination of solubility is paramount for any application. The following are detailed
methodologies for key experiments to quantify the solubility of solid ionic liquids like
[EMPYR]Br.

Protocol 1: Gravimetric Method for Solubility
Determination (Static Equilibrium)

This widely used analytical method involves saturating a solvent with the solute at a constant
temperature and then determining the concentration of the solute in a known amount of the
saturated solution.

1. Materials and Apparatus:

e 1-Ethyl-1-methylpyrrolidinium bromide (high purity, dried under vacuum)

o Selected organic solvent (analytical grade, anhydrous)

» Temperature-controlled orbital shaker or magnetic stirrer with a heating/cooling jacket
e Thermostated syringe for sampling

e Analytical balance (£0.0001 g)

 Vials with airtight seals

» Drying oven or vacuum oven

2. Procedure:

o Sample Preparation: Add an excess amount of [EMPYR]Br to a vial containing a known
mass or volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is
essential to ensure saturation.

» Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate
the mixture at a constant temperature (e.g., 298.15 K) for a sufficient period to reach
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equilibrium. This can range from 24 to 72 hours, depending on the solvent and the ionic
liquid.

o Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved
solid to settle for at least 2-4 hours at the same constant temperature. This ensures a clear
supernatant for sampling.

o Sampling: Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant using a
thermostated syringe pre-heated to the equilibrium temperature. This prevents crystallization
of the solute during transfer.

e Analysis: Transfer the sampled solution to a pre-weighed vial. Determine the mass of the
solution. Carefully evaporate the solvent from the sample under a gentle stream of nitrogen
or in a vacuum oven at a suitable temperature until a constant weight of the dried
[EMPYR]Br is achieved.

o Calculation: The solubility (S) can be expressed in various units:
o Mass fraction (w):w = m_salt / m_solution

o Grams per 100 g of solvent:S = (m_salt / m_solvent) * 100 where m_solvent = m_solution
- m_salt

o Molarity (M): Requires the density of the saturated solution at the experimental
temperature.

3. Validation:

e To ensure equilibrium has been reached, samples can be taken at different time points (e.g.,
24h, 48h, 72h). The solubility value should be constant.

e The purity and form (e.g., anhydrous vs. hydrate) of the solid phase before and after the
experiment should be confirmed using techniques like DSC or XRD to ensure no phase
transition has occurred.

Protocol 2: Determination of Solubility Parameters via
Inverse Gas Chromatography (IGC)
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IGC is an advanced method used to determine the thermodynamic properties of non-volatile
materials like ionic liquids.[5] By measuring the retention times of various known volatile probes
(solvents) injected through a column containing the ionic liquid as the stationary phase, one
can calculate activity coefficients at infinite dilution, which are then used to determine
Hildebrand solubility parameters (d2). The principle "like dissolves like" suggests that the ionic
liquid will be most soluble in solvents with similar solubility parameters.

1. Materials and Apparatus:

e Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or flame
ionization detector (FID)

e Packed column with an inert solid support (e.g., Chromosorb)

e 1-Ethyl-1-methylpyrrolidinium bromide

» A series of high-purity volatile organic compounds (probes/solvents) with known properties
e Helium or nitrogen carrier gas

2. Procedure:

o Column Preparation: The ionic liquid is coated onto the inert solid support. The coated
support is then packed into the GC column. The exact mass of the ionic liquid in the column
must be determined accurately.

e Measurement: The column is conditioned in the GC at a set temperature. Small, known
amounts of the volatile solvent probes are injected one by one into the GC.

o Data Acquisition: The retention time for each probe is precisely measured.
e Calculation:

o The retention data is used to calculate the activity coefficient at infinite dilution (ye) for
each solvent in the ionic liquid.

o The Flory-Huggins interaction parameter (x) is determined from yeo.
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o The Hildebrand solubility parameter (&2) of the ionic liquid is then calculated using the
relationship between xo and the solubility parameters of the probe solvents (d1).

3. Application:

e The calculated Hildebrand solubility parameter for [EMPYR]Br provides a quantitative
measure of its overall intermolecular forces.

e This value can be used to predict its miscibility and solubility in a wide array of organic
solvents without performing direct solubility measurements for each one. Solvents with a d1
value close to the ionic liquid's &2 are predicted to be good solvents.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining
solubility.
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Gravimetric Solubility Determination Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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